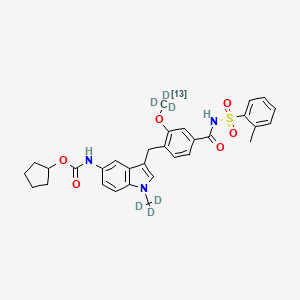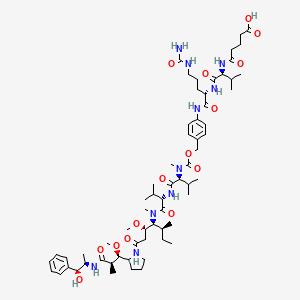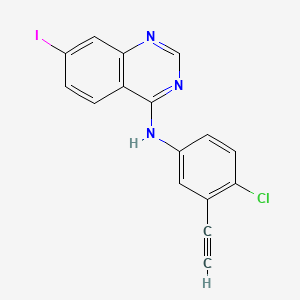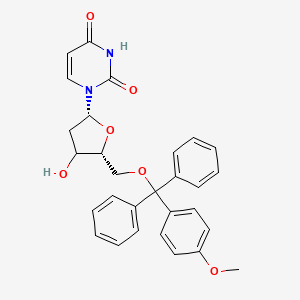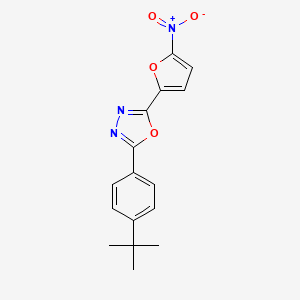
KRAS G12C inhibitor 56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12C inhibitor 56 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 56 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards the KRAS G12C mutant protein.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12C inhibitor 56 undergoes several types of chemical reactions, including:
Covalent binding: The inhibitor forms a covalent bond with the cysteine residue at the 12th position of the KRAS protein, locking it in an inactive state.
Oxidation and reduction: These reactions can modify the functional groups on the inhibitor, potentially affecting its activity and stability.
Common Reagents and Conditions
Reagents: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major product of these reactions is the covalently bound this compound-KRAS complex, which effectively inhibits the oncogenic signaling pathways .
Applications De Recherche Scientifique
KRAS G12C inhibitor 56 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Helps in understanding the biological pathways and mechanisms involved in KRAS-driven cancers.
Medicine: Serves as a potential therapeutic agent for treating cancers with KRAS G12C mutations.
Industry: Employed in the development of diagnostic assays and screening platforms for KRAS mutations.
Mécanisme D'action
KRAS G12C inhibitor 56 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results.
GDC-6036: A highly potent and selective KRAS G12C inhibitor in preclinical development.
Uniqueness
KRAS G12C inhibitor 56 is unique due to its specific binding interactions and enhanced potency compared to other inhibitors. It has shown improved efficacy in preclinical models, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C32H39N7O4S |
|---|---|
Poids moléculaire |
617.8 g/mol |
Nom IUPAC |
(4S)-2-amino-4-methyl-4-[5-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]-6-(1-prop-2-enoylpiperidin-4-yl)oxypyrimidin-2-yl]-1,2-oxazol-3-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C32H39N7O4S/c1-5-28(40)39-14-10-20(11-15-39)42-27-17-26(41-19(2)22-8-7-13-38(22)4)35-31(36-27)23-16-25(37-43-23)32(3)12-6-9-24-29(32)21(18-33)30(34)44-24/h5,16-17,19-20,22H,1,6-15,34H2,2-4H3/t19-,22-,32+/m0/s1 |
Clé InChI |
VPGFGUVVEBRZJS-RKGKDDSLSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)[C@]5(CCCC6=C5C(=C(S6)N)C#N)C |
SMILES canonique |
CC(C1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)C5(CCCC6=C5C(=C(S6)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)

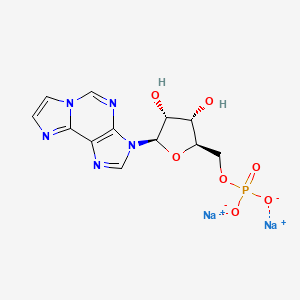

![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
